N-[4-amino-3-(trifluoromethyl)phenyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-8-10(6-7-12(11)18)19-13(20)9-4-2-1-3-5-9/h1-8H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBBHILLRSDOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Amino 3 Trifluoromethyl Phenyl Benzamide
Retrosynthetic Analysis and Strategic Design for N-[4-amino-3-(trifluoromethyl)phenyl]benzamide Synthesis
The retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategy involves cleaving the most synthetically accessible bond, which is the amide C-N bond. This disconnection simplifies the target molecule into two key synthons: a benzoyl cation equivalent, such as benzoyl chloride, and the substituted aniline (B41778), 4-amino-3-(trifluoromethyl)aniline.
Further deconstruction of the 4-amino-3-(trifluoromethyl)aniline intermediate involves functional group interconversion. The amino group can be retrosynthetically converted to a nitro group, a common precursor in aromatic amine synthesis due to the well-established methods for its reduction. This leads to the precursor 4-nitro-2-(trifluoromethyl)aniline or a related isomer. The synthesis of this nitro-aromatic intermediate itself can be envisioned from a simpler trifluoromethylated benzene (B151609) derivative, which would undergo nitration. The strategic placement of the trifluoromethyl and nitro groups is crucial and is dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. This strategic design ensures that the desired isomer is obtained with high regioselectivity, forming the cornerstone of an efficient and practical synthesis.
Specific Synthetic Pathways for this compound
Amide Bond Formation Strategies
The formation of the amide linkage between a carboxylic acid derivative and an amine is a cornerstone of organic synthesis. In the context of this compound, this is typically achieved by reacting 4-amino-3-(trifluoromethyl)aniline with a benzoyl derivative.
One of the most direct methods is the acylation of the aniline with benzoyl chloride. researchgate.net This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical and is typically an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
Alternatively, modern coupling reagents can be employed to facilitate the amide bond formation directly from benzoic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach avoids the need to prepare the more reactive acyl chloride. A variety of such reagents are available, each with its own advantages regarding reaction conditions and functional group tolerance. rsc.orgresearchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Mechanism | Typical Conditions |
|---|---|---|
| Carbodiimides (e.g., DCC, EDC) | Forms an O-acylisourea intermediate | Room temperature, aprotic solvent (e.g., DCM, DMF) |
| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Forms an active phosphonium ester | Room temperature, base (e.g., DIPEA), aprotic solvent |
| Uronium/Guanidinium Salts (e.g., HBTU, HATU) | Forms an active uronium ester | Room temperature, base (e.g., DIPEA), aprotic solvent |
Introduction of Trifluoromethyl Moieties
The trifluoromethyl (-CF3) group is a critical pharmacophore that can significantly alter the electronic and lipophilic properties of a molecule. nih.govresearchgate.net Its introduction into an aromatic ring is a key step in the synthesis of the target compound's precursor. The trifluoromethyl group is typically introduced early in the synthetic sequence due to the harsh conditions often required for trifluoromethylation reactions, which might not be compatible with the functional groups present in the final product.
Methods for introducing the -CF3 group include nucleophilic, electrophilic, and radical trifluoromethylation reactions. For the synthesis of precursors to this compound, a common starting material is a pre-trifluoromethylated aromatic compound, such as 2-chloro-5-nitrobenzotrifluoride (B146372) or a similar derivative. These starting materials are commercially available or can be synthesized through various industrial processes, which often involve halogen exchange reactions or the use of trifluoromethylating agents like trifluoromethyltrimethylsilane or trifluoromethyl iodide. acs.orgnih.gov
Reduction of Precursor Nitro Groups to Amino Functionality
The conversion of an aromatic nitro group to an amino group is a fundamental and widely used transformation in the synthesis of anilines. jsynthchem.comgoogle.com In the synthesis of this compound, this reduction is the final step in preparing the key aniline intermediate, or it can be performed on the N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide precursor.
A variety of methods are available for this reduction, offering a range of selectivities and reaction conditions. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation is a common and clean method, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) with hydrogen gas. google.com This method is highly efficient and produces water as the only byproduct.
Metal-mediated reductions in acidic media are also widely used. chemistrystudent.com A classic example is the use of tin (Sn) or iron (Fe) metal in the presence of concentrated hydrochloric acid. Another common reagent is tin(II) chloride (SnCl2), which offers a milder alternative. researchgate.net
Table 2: Selected Methods for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂, Pd/C | 1-4 atm H₂, RT, Alcohol solvent | Clean reaction, high yield | Catalyst can be expensive, requires specialized equipment for H₂ gas |
| Sn, conc. HCl | Reflux | Inexpensive reagents | Harsh acidic conditions, stoichiometric metal waste |
| Fe, HCl/AcOH | Reflux | Cheaper and less toxic than tin | Stoichiometric iron sludge waste |
| SnCl₂·2H₂O | RT or heat, EtOH | Milder than metal/acid systems | Stoichiometric tin waste |
Other Essential Reaction Steps and Conditions
Furthermore, protection and deprotection strategies may be necessary if other sensitive functional groups are present in the starting materials. The choice of solvents, reaction temperatures, and purification methods (such as crystallization or column chromatography) are all critical for maximizing the yield and purity of the final product, this compound.
Design and Synthesis of this compound Derivatives and Analogs
The core structure of this compound serves as a versatile template for the design and synthesis of a wide array of derivatives and analogs. By systematically modifying different parts of the molecule, chemists can fine-tune its properties for various applications.
Synthetic strategies for creating these analogs generally follow the same fundamental pathways described above, with variations in the starting materials.
Modification of the Benzamide (B126) Moiety: A diverse range of analogs can be synthesized by replacing benzoyl chloride with various substituted acyl chlorides or by using different substituted benzoic acids in a coupling reaction. This allows for the introduction of a wide variety of functional groups onto the benzoyl ring, altering the electronic, steric, and pharmacokinetic properties of the resulting molecule.
Modification of the Aniline Moiety: Analogs can also be generated by starting with different substituted anilines. For example, introducing additional substituents on the aniline ring or altering the position of the existing amino and trifluoromethyl groups can lead to new compounds with distinct structural features. Examples include isomers like 4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide jk-sci.com and derivatives with additional substituents such as 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. uni.lu
The synthesis of these derivatives employs the same robust chemical transformations—amide bond formation and nitro group reduction—demonstrating the modularity and power of this synthetic approach.
Table 3: Examples of this compound Derivatives
| Derivative Name | Modification from Parent Structure | Potential Synthetic Precursors |
|---|---|---|
| 4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide jk-sci.com | Isomeric aniline moiety | 4-Nitrobenzoyl chloride and 3-(trifluoromethyl)aniline |
| 3-Amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide uni.lu | Additional methyl group on aniline ring | 4-Methyl-3-nitrobenzoyl chloride and 3-(trifluoromethyl)aniline |
| 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide aladdin-e.com | Isomeric aniline with methyl group | 3-Methyl-4-nitrobenzoyl chloride and 3-(trifluoromethyl)aniline |
This systematic approach to derivatization allows for the exploration of structure-activity relationships, a fundamental practice in the development of new functional molecules.
Structural Modifications on the Benzamide Phenyl Ring
The benzamide portion of this compound is readily accessible for modification, primarily through the classic Schotten-Baumann reaction or related amide coupling methodologies. This involves the acylation of the parent aniline, 4-amino-2-(trifluoromethyl)aniline, with a variety of substituted benzoyl chlorides. The nature of the substituent on the benzoyl chloride directly translates to the final product, allowing for the introduction of a wide array of functional groups onto the benzamide phenyl ring.
The general synthetic approach begins with the activation of a substituted benzoic acid, often by converting it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This activated acyl chloride is then reacted with 4-amino-2-(trifluoromethyl)aniline in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.
Research into the synthesis of related N-aryl amides has demonstrated the viability of this approach with a diverse range of substituents. For instance, studies have successfully incorporated electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., chloro, bromo, nitro) onto the benzamide ring. rsc.org The choice of solvent is also crucial, with dichloromethane (DCM) or toluene (B28343) being commonly employed. researchgate.netresearchgate.net
| Substituent (R) on Benzoyl Chloride | Resulting Compound Name | General Reaction Conditions | Reference |
|---|---|---|---|
| 4-Chloro | N-[4-amino-3-(trifluoromethyl)phenyl]-4-chlorobenzamide | Substituted Benzoyl Chloride, 4-amino-2-(trifluoromethyl)aniline, Base (e.g., Pyridine), Solvent (e.g., DCM) | rsc.org |
| 4-Bromo | N-[4-amino-3-(trifluoromethyl)phenyl]-4-bromobenzamide | Substituted Benzoyl Chloride, 4-amino-2-(trifluoromethyl)aniline, Base (e.g., Pyridine), Solvent (e.g., DCM) | rsc.org |
| 3-Methyl | N-[4-amino-3-(trifluoromethyl)phenyl]-3-methylbenzamide | Substituted Benzoyl Chloride, 4-amino-2-(trifluoromethyl)aniline, Base (e.g., Pyridine), Solvent (e.g., DCM) | rsc.org |
| 4-Nitro | N-[4-amino-3-(trifluoromethyl)phenyl]-4-nitrobenzamide | 4-Nitrobenzoyl chloride, 4-amino-2-(trifluoromethyl)aniline, Base (e.g., DIPEA), Solvent (e.g., Toluene) | researchgate.net |
Structural Modifications on the Trifluoromethylated Phenylamine Moiety
Modifications to the trifluoromethylated phenylamine portion of the molecule post-amide formation primarily target the reactive primary amino group (-NH₂). This group can undergo a variety of chemical transformations, such as alkylation and acylation, to yield N-substituted derivatives.
N-alkylation introduces alkyl groups onto the primary amine. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation and side reactions, more controlled methods have been developed for related substrates. One such strategy involves the use of a protecting group, such as a tosyl group. The N-tosylated amine can be selectively alkylated using a base and an alkyl halide, followed by the removal of the tosyl group under vigorous acidic conditions. Another advanced method is the direct N-alkylation using alcohols as alkylating agents, catalyzed by transition metals like ruthenium, which proceeds via a hydrogen-borrowing mechanism. This method is highly atom-economical, producing water as the only byproduct.
N-acylation of the amino group is also a feasible modification, leading to the formation of a diamide (B1670390) structure. This can be achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) under basic conditions. Such modifications can significantly alter the electronic and steric properties of the molecule.
| Reaction Type | Reagents and Conditions | Product Type | Note |
|---|---|---|---|
| N-Alkylation | 1. Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) 2. Alcohol, Ru-catalyst | N-alkyl-[4-benzamido-2-(trifluoromethyl)phenyl]amine | Based on general methods for N-alkylation of aryl amines. |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | N-[4-(acetylamino)-3-(trifluoromethyl)phenyl]benzamide | A common reaction for primary aromatic amines. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-alkyl-[4-benzamido-2-(trifluoromethyl)phenyl]amine | A standard method for forming secondary amines. |
Incorporation of Heterocyclic Systems into the Molecular Scaffold
The this compound framework can serve as a building block for the synthesis of more complex molecules incorporating heterocyclic rings. The primary amino group is a key handle for constructing heterocycles through condensation and cyclization reactions.
For example, the amino group can react with dicarbonyl compounds or their equivalents to form various five- or six-membered heterocycles. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a pathway to synthesize fused imidazole (B134444) derivatives by reacting an amine (like the title compound), an aldehyde, and an isocyanide.
Furthermore, the entire benzamide structure can be a precursor for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, derivatives of N-substituted benzamides have been used to synthesize indolo[1,2-a]quinazolinones through palladium-catalyzed intramolecular C-H amidation. mdpi.com This highlights the potential for using the inherent reactivity of the benzamide scaffold to build complex, polycyclic architectures. The synthesis of pyrazole (B372694) derivatives containing N-(trifluoromethyl)phenyl groups further illustrates the versatility of this chemical class in forming heterocyclic systems. nih.gov
Influence of Substituent Nature on Synthetic Yield and Selectivity
The yield and selectivity of synthetic transformations involving this compound and its precursors are significantly influenced by the electronic and steric nature of the substituents on both aromatic rings.
In other reactions, such as Friedel-Crafts benzoylation on related anilide systems, the presence of electron-withdrawing groups like chlorine on the aniline ring necessitated higher temperatures and longer reaction times to achieve good yields. researchgate.net Conversely, strongly electron-donating groups, such as a p-methoxy group on the benzamide ring, have been observed to decrease the yield in subsequent intramolecular C-H amidation reactions. mdpi.com Steric hindrance from bulky substituents, particularly in the ortho position to the reacting functional groups, can also impede reactions and lower yields. researchgate.net
| Substituent Type | Position | Observed Effect | Reaction Type | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -Cl) | Aniline Ring | Requires harsher conditions (higher temp, longer time) | Friedel–Crafts Benzoylation | researchgate.net |
| Electron-Withdrawing (e.g., -NO₂) | Aniline Ring | Unsuitable for reaction, low to no yield | Friedel–Crafts Benzoylation | researchgate.net |
| Electron-Donating (e.g., -OCH₃) | Benzamide Ring (para) | Leads to a decrease in yield | Intramolecular C–H Amidation | mdpi.com |
| Steric Bulk (Ortho position) | Aniline or Benzamide Ring | Generally leads to moderate or lower yields | Friedel–Crafts Benzoylation | researchgate.net |
Advanced Chemical Reactivity and Transformation Studies
Beyond derivatization, the core functional groups of this compound—the primary amine and the amide linkage—can undergo specific chemical transformations such as oxidation and reduction.
Oxidation Reactions of the Chemical Compound
The primary aromatic amino group is the most susceptible site for oxidation. While specific studies on the oxidation of this compound are not extensively reported, the general reactivity of anilines suggests several potential transformations. Depending on the oxidant and reaction conditions, the amino group can be oxidized to various states.
Mild oxidizing agents could potentially lead to the formation of dimeric azo compounds through oxidative coupling. Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or Caro's acid (H₂SO₅), are known to oxidize anilines to the corresponding nitroso or nitro compounds. The presence of the electron-withdrawing trifluoromethyl group ortho to the amine may influence the reactivity and regioselectivity of these oxidation reactions, generally making the amine less susceptible to oxidation compared to unsubstituted aniline.
Reduction Reactions of the Chemical Compound
The functional groups within this compound are generally stable to mild reducing agents. The synthesis of this compound often involves the reduction of a nitro group to form the primary amine, typically using reagents like SnCl₂·2H₂O or catalytic hydrogenation (e.g., H₂, Pd/C), demonstrating the stability of the amide and trifluoromethyl groups under these conditions. researchgate.net
Reduction of the amide bond itself is a challenging transformation that requires powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl of the amide to a methylene (B1212753) group, which would transform the benzamide into a secondary amine, specifically N-[4-amino-3-(trifluoromethyl)phenyl]benzylamine. This reaction would fundamentally alter the core structure of the molecule, breaking the planarity and conjugation associated with the amide linkage. The trifluoromethyl group is highly stable and generally resistant to reduction under standard chemical conditions.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is expected to occur preferentially on the more electron-rich aromatic ring. In this compound, Ring A is significantly more activated towards electrophiles than the deactivated Ring B. The regiochemical outcome of the substitution on Ring A is determined by the cumulative directing effects of the three substituents.
Amino Group (-NH₂) : A very strong activating, ortho-, para-directing group.
Benzamido Group (-NHCOPh) : A moderately activating, ortho-, para-directing group.
Trifluoromethyl Group (-CF₃) : A strong deactivating, meta-directing group.
The primary amino group (-NH₂) is the most powerful activating group and will therefore exert the dominant influence on the position of electrophilic attack. It directs incoming electrophiles to the positions ortho to it (positions 3 and 5). Position 3 is already occupied by the trifluoromethyl group. Consequently, position 5 is the most electronically enriched and sterically accessible site for electrophilic substitution. The directing effects are summarized in the table below.
Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on Ring A
| Position | Substituent Effects | Predicted Reactivity |
| 2 | ortho to -NHCOPh (activating)meta to -NH₂ (weakly activating)meta to -CF₃ (deactivating) | Minor product, if any. |
| 5 | ortho to -NH₂ (strongly activating) meta to -CF₃ (deactivating)meta to -NHCOPh (weakly activating) | Major product. |
| 6 | ortho to -NHCOPh (activating)meta to -NH₂ (weakly activating) | Minor product, sterically hindered. |
This prediction is consistent with studies on simpler N-phenylbenzamide structures, where electrophilic substitution, such as nitration, occurs predominantly at the para-position of the aniline ring (the ring attached to the amide nitrogen). askiitians.comstackexchange.comguidechem.com This highlights the directing power of the amide nitrogen's lone pair, which strongly activates that ring over the benzoyl ring.
Common EAS reactions would be expected to yield the following products:
Halogenation : Reaction with Br₂ in a polar solvent would likely yield N-[4-amino-5-bromo-3-(trifluoromethyl)phenyl]benzamide.
Nitration : Reaction with a mixture of nitric acid and sulfuric acid would be expected to produce N-[4-amino-5-nitro-3-(trifluoromethyl)phenyl]benzamide, although the strongly activating amino group can be susceptible to oxidation under harsh nitrating conditions.
Friedel-Crafts Reactions : Acylation and alkylation are also directed to position 5. However, the presence of the amino group can complicate these reactions by coordinating with the Lewis acid catalyst. Protection of the amino group may be necessary.
Nucleophilic Substitution Reactions
The chemical nature of this compound allows for several potential nucleophilic substitution pathways, primarily involving the nucleophilic character of the primary amino group or potential for nucleophilic aromatic substitution on a suitably modified ring.
Nucleophilic Aromatic Substitution (SNAr)
The parent molecule, this compound, is not an ideal substrate for SNAr because it lacks a suitable leaving group (such as a halide) on either aromatic ring. However, if a derivative containing a leaving group at an activated position were synthesized, it could undergo SNAr. For instance, a hypothetical derivative like N-[4-amino-5-chloro-3-(trifluoromethyl)phenyl]benzamide could react with strong nucleophiles. The chlorine atom at position 5 would be activated towards substitution by the electron-withdrawing trifluoromethyl group ortho to it.
Reactions of the Nucleophilic Amino Group
The primary amino group (-NH₂) on Ring A is a potent nucleophile and can readily react with various electrophiles in nucleophilic substitution reactions.
N-Alkylation : The amino group can be alkylated by reacting with alkyl halides. This reaction typically proceeds via an Sₙ2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide.
N-Acylation : Reaction with acyl chlorides or acid anhydrides would lead to acylation of the primary amino group, forming a diamide structure. This is a common method to protect amino groups or synthesize more complex amide derivatives.
Diazotization : A characteristic reaction of primary aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures would convert the -NH₂ group into a diazonium salt (-N₂⁺Cl⁻). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -Cl, -Br, -I, -CN, -OH, -F) in Sandmeyer or related reactions.
Table 2: Potential Nucleophilic Substitution Reactions
| Reaction Type | Reagent(s) | Functional Group Involved | Expected Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Primary Amino (-NH₂) | N-alkylated amine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Primary Amino (-NH₂) | N-acylated amine (diamide) |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Primary Amino (-NH₂) | Diazonium salt |
| Sandmeyer Reaction | CuX (X=Cl, Br, CN) on diazonium salt | Diazonium salt | Substituted aromatic (X at C4) |
Preclinical Pharmacological Investigations and Biological Activities of N 4 Amino 3 Trifluoromethyl Phenyl Benzamide
Elucidation of Molecular Mechanisms of Action (Preclinical)
The interaction of N-[4-amino-3-(trifluoromethyl)phenyl]benzamide with biological targets is governed by the specific arrangement and physicochemical properties of its functional groups. The molecule contains a benzamide (B126) core, which presents opportunities for hydrogen bonding via the amide N-H and C=O groups. These interactions are crucial for anchoring the molecule within the binding sites of proteins, such as enzymes and receptors.
Structural studies of closely related aryl amides reveal that intermolecular forces, including N—H⋯O hydrogen bonding and π-stacking between the aromatic rings, are significant in determining molecular conformation and packing. nih.gov The molecule possesses three planar regions: the phenyl ring, the amide plane, and the substituted aminophenyl ring. nih.gov The orientation of these planes relative to each other influences how the compound fits into a target's binding pocket. The electrostatic potential across the molecule, characterized by negative charge regions (e.g., around the trifluoromethyl group) and positive charge regions (e.g., near the amide and amino hydrogens), also plays a critical role in guiding electrostatic interactions with complementary charged or polar residues on the biological target. nih.gov
Enzyme inhibitors are crucial in medicine for treating a wide range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov The mechanisms by which they act can be varied, but they are often classified by their mode of interaction with the enzyme, such as competitive, non-competitive, or uncompetitive inhibition.
The this compound scaffold is a common feature in molecules designed as kinase inhibitors. nih.gov In this context, the primary modality of enzyme inhibition is typically competitive, specifically targeting the ATP-binding site of the kinase. nih.gov Kinase inhibitors with this structural motif act as ATP mimetics, occupying the pocket where ATP would normally bind. This prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that the enzyme regulates. The design of such inhibitors often involves creating a structure that can form key hydrogen bonds with the "hinge region" of the kinase ATP pocket, a critical interaction for potent inhibition.
The interaction between a ligand and its receptor is a fundamental process in pharmacology, characterized by the ligand's binding affinity and its subsequent effect on receptor function. nih.gov Ligands can act as agonists, activating the receptor, or as antagonists, blocking its activation. The affinity of these interactions is often quantified by the dissociation constant (Kd), which represents the concentration of ligand required to occupy 50% of the receptors at equilibrium. biorxiv.org
While much of the research on benzamide derivatives focuses on enzyme inhibition, related structures have been explored as modulators of other biological targets. For instance, compounds containing an N-(3-(trifluoromethyl)phenyl)benzamide scaffold have been identified as antagonists of the TRPA1 cation channel. nih.gov Similarly, derivatives with an N'-3-(trifluoromethyl)phenyl group have shown high-affinity binding to the NMDA receptor, indicating their potential as receptor modulators. researchgate.net These findings suggest that the this compound core can be adapted to interact with various receptor types, likely by fitting into specific ligand-binding pockets and preventing the binding of the endogenous ligand or stabilizing an inactive receptor conformation.
The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. mdpi.comnbinno.com This group imparts several unique characteristics that can significantly improve a molecule's interaction with its biological target.
Key contributions of the trifluoromethyl group include:
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. This property can strengthen electrostatic and hydrogen bonding interactions with the target protein. mdpi.comnbinno.com
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the biological half-life of the compound.
Conformational Influence and Selectivity: The steric bulk of the -CF3 group, which is larger than a methyl group, can influence the molecule's preferred conformation and improve its fit and selectivity for a specific binding site over others. mdpi.com In crystallographic studies of related molecules, the trifluoromethyl group has been observed to participate in intermolecular stacking, suggesting it can engage in favorable interactions within a protein's binding site. nih.gov
Identified Biological Targets and Associated Pathways (Preclinical Focus)
Preclinical research has identified receptor tyrosine kinases (RTKs) as a major class of biological targets for compounds containing the this compound scaffold. RTKs are critical enzymes that regulate cellular processes like proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. nih.govnih.gov
Studies on a series of novel 4-(arylaminomethyl)benzamide derivatives, which are structurally related to this compound, have demonstrated potent inhibitory activity against several key tyrosine kinases. Analogues featuring a (trifluoromethyl)benzene moiety showed particularly high potency. nih.gov The inhibition of these kinases disrupts the signaling pathways that drive tumor growth and angiogenesis. nih.gov For example, inhibiting the Epidermal Growth Factor Receptor (EGFR) can halt uncontrolled cell proliferation, while inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) can block the formation of new blood vessels that supply tumors. nih.gov
Furthermore, more complex molecules incorporating the N-[...-3-(trifluoromethyl)phenyl]benzamide framework have been developed as powerful inhibitors of the BCR-ABL tyrosine kinase. tandfonline.comnih.gov This specific kinase is the driver of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy. tandfonline.comnih.gov Notably, these compounds have shown efficacy against not only the wild-type BCR-ABL but also against clinically relevant mutant forms, such as the T315I "gatekeeper" mutation, which confers resistance to earlier generations of inhibitors. tandfonline.comnih.gov This highlights the robustness of this chemical scaffold for developing potent and broad-spectrum tyrosine kinase inhibitors.
Table 1: Preclinical Inhibitory Activity of Related Benzamide Derivatives against Receptor Tyrosine Kinases Data represents findings for structurally similar compounds evaluated at a concentration of 10 nM. nih.gov
Table 2: Compound Names Mentioned
Other Enzyme Inhibition Profiles
Carbonic Anhydrases
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. unifi.it The primary and most well-studied class of CA inhibitors are the sulfonamides, which coordinate to the zinc ion in the enzyme's active site. mdpi.com While a wide array of aryl- and heteroarylsulfonamides have been investigated for their inhibitory activity against various CA isoforms, nih.gov research specifically detailing the interaction of this compound with carbonic anhydrases is not extensively available in the current literature. The structural difference between a benzamide and the classic sulfonamide inhibitors suggests a different binding mechanism would be necessary for significant inhibition.
Heparanase
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, playing a crucial role in extracellular matrix remodeling, which is implicated in cancer metastasis, angiogenesis, and inflammation. nih.govnih.gov Inhibition of heparanase is a significant therapeutic strategy, particularly in oncology. nih.gov A variety of compounds, including synthetic, chemically modified, and natural substances, have been identified as heparanase inhibitors. nih.gov For instance, RK-682 and its derivatives have been shown to inhibit heparanase and subsequently suppress cancer cell invasion and migration. nih.govnih.gov However, specific preclinical investigations into the direct inhibitory activity of this compound against heparanase have not been detailed in the available scientific literature.
Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms, COX-1 and COX-2, are well-established therapeutic targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net A third variant, COX-3, a splice variant of COX-1, has also been identified. nih.gov
Research into benzamide derivatives has revealed potential for COX inhibition. A study focused on N-(4-aminophenyl)-4-trifluoromethylbenzamide (TFAP), an isomer of the subject compound, identified it as a cyclooxygenase-1 (COX-1) inhibitor with analgesic effects. nih.gov This discovery prompted the development of related 4- and 5-amino-2-alkoxy-N-phenylbenzamide scaffolds to create more potent analgesic agents. nih.gov Within this series, certain derivatives demonstrated potent COX-1 inhibitory and analgesic activities, comparable to indomethacin (B1671933). nih.gov For example, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide showed a more potent analgesic effect than indomethacin in a murine acetic acid-induced writhing test, despite having weaker COX-1 inhibitory activity. nih.gov This suggests that the N-phenylbenzamide scaffold is a promising lead for the development of novel COX-1 inhibitors. nih.gov
| Compound | Analgesic Activity (Murine Acetic Acid Writhing Test) | COX-1 Inhibitory Activity |
|---|---|---|
| N-(4-aminophenyl)-4-trifluoromethylbenzamide (TFAP) | Exhibits analgesic effect | COX-1 inhibitor |
| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | Potent analgesic activity, similar to indomethacin | Potent COX-1 inhibitory activity, similar to indomethacin |
| 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | More potent than indomethacin | Weaker than indomethacin |
Cholesteryl Ester Transfer Protein (CETP)
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL), making it a key target in the management of dyslipidemia and cardiovascular disease. najah.eduscielo.brresearchgate.net Inhibition of CETP can lead to increased HDL cholesterol and decreased LDL cholesterol levels. najah.edu
Derivatives of benzamide have been explored as potential CETP inhibitors. One study synthesized a series of novel trifluoro-oxoacetamido benzamides and evaluated their in vitro activity against CETP. najah.edu These compounds exhibited significant inhibitory activity, with IC50 values ranging from micromolar to nanomolar concentrations. najah.edu Molecular modeling suggested that these inhibitors occupy the CETP binding cleft, with hydrophobic forces and hydrogen bonding to key residues like C13, Q199, R201, and H232 playing a crucial role in the complex formation. najah.edu
| Compound Series | IC50 Range | Key Binding Interactions |
|---|---|---|
| Trifluoro-oxoacetamido benzamides (9a-r) | 1.24 µM to 7.16 × 10⁻⁸ µM | Hydrophobic interactions; H-bonds with C13, Q199, R201, H232 |
Dihydropteroate Synthase
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate synthesis pathway of bacteria and some eukaryotes. wikipedia.orgnih.gov It catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov This pathway is essential for the synthesis of nucleic acids, and its absence in mammals makes DHPS an excellent target for antimicrobial agents. wikipedia.org The primary inhibitors of DHPS are sulfonamide drugs, which act as competitive inhibitors by mimicking the natural substrate, PABA. wikipedia.orgnih.govnih.gov While extensive research exists on sulfonamides and sulfones as DHPS inhibitors, nih.gov specific studies on the inhibitory activity of this compound against this enzyme are not prominent in the available scientific data.
Receptor Modulation (e.g., 5-HT4, Dopamine (B1211576) D2)
The modulation of neurotransmitter receptors is a cornerstone of therapy for central nervous system (CNS) disorders. The serotonin (B10506) 4 (5-HT4) receptor is implicated in cognitive processes and mood, making it a target for conditions like Alzheimer's disease and anxiety. nih.govnih.govmdpi.com Activation of the 5-HT4 receptor can influence the release of other neurotransmitters, including acetylcholine (B1216132) and dopamine. mdpi.com
The dopamine D2 receptor is a key target in the treatment of psychosis and Parkinson's disease. mdpi.comnih.gov Modulation of D2 receptor activity can have profound effects on dopaminergic neurotransmission. mdpi.comnih.gov While the broader fields of 5-HT4 and dopamine D2 receptor modulation are well-researched, specific preclinical data detailing the activity of this compound as a modulator for either the 5-HT4 or dopamine D2 receptors is not currently available.
Preclinical In Vitro Efficacy Studies
Preclinical in vitro studies provide the foundational evidence for a compound's biological activity. For the N-phenylbenzamide class of compounds, in vitro efficacy has been demonstrated against several targets. As previously noted, derivatives have shown potent inhibitory activity against the COX-1 enzyme and the Cholesteryl Ester Transfer Protein (CETP), indicating potential efficacy in inflammatory conditions and dyslipidemia, respectively. nih.govnajah.edu
Beyond these targets, the broader N-phenylbenzamide scaffold has been investigated for other biological activities. Studies have shown that certain N-phenylbenzamide derivatives possess antibacterial and antifungal properties. mdpi.com Additionally, related N-phenylbenzamide compounds have demonstrated in vitro efficacy against trypanosomatid parasites, which are responsible for diseases like African trypanosomiasis and Chagas disease, by binding to the minor groove of kinetoplast DNA (kDNA). nih.gov These studies highlight the diverse therapeutic potential of the N-phenylbenzamide chemical scaffold in various disease models.
Antineoplastic Activity in Various Cancer Cell Lines (Non-Human Origin)
Derivatives of the core benzamide structure have been investigated for their potential as anticancer agents. Studies utilizing non-human cancer cell lines have provided initial evidence of their cytotoxic capabilities. For instance, certain novel naphthalimide derivatives, which share structural similarities with benzamides, have demonstrated notable antitumor effects in murine cancer models. researchgate.net Specifically, activity has been observed in models of L1210 murine leukemia and MXT-HI murine mammary adenocarcinoma. researchgate.net These findings underscore the potential of this chemical class in the development of new cancer chemotherapeutics.
| Cell Line | Origin | Compound Type | Observed Effect | Reference |
| L1210 | Murine Leukemia | Naphthalimide Derivative | Significant antitumor activity in vivo | researchgate.net |
| MXT-HI | Murine Mammary Adenocarcinoma | Naphthalimide Derivative | Superior antitumor effects compared to reference compounds in vivo | researchgate.net |
Antimicrobial Activity (e.g., Antistaphylococcal, Anti-enterococcal, Anti-mycobacterial)
The antimicrobial potential of N-phenylbenzamide derivatives has been a subject of significant research. nanobioletters.com Various studies have demonstrated that these compounds possess activity, particularly against Gram-positive bacteria. nih.govmdpi.com
Salicylanilide derivatives, a class of benzamides, have shown good antibacterial effects against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) reported to be as low as 0.49 μmol/L. nih.gov In contrast, Gram-negative bacteria have generally exhibited lower susceptibility to these compounds. nih.gov For example, some N-(chlorophenyl)-2-hydroxybenzamide derivatives were active against Gram-positive bacteria with MICs ranging from 0.125–0.5 mg/mL but showed no inhibition of Gram-negative strains. nih.gov Similarly, another study found that a 4-amino-N-[2 (diethylamino) ethyl] benzamide complex had good activity against S. aureus and B. subtilis but weak activity against E. coli and Ps. aeruginosa. mdpi.com The evaluation of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives also showed activity against bacteria such as K. pneumoniae and Bacillus megaterium. researchgate.net
| Bacterial Strain | Compound Class | Activity Measurement (MIC) | Reference |
| Gram-positive bacteria (general) | Salicylanilide diethyl phosphates | ≥ 1.95 µmol/L | nih.gov |
| Gram-positive bacteria (general) | (S)-4-chloro-2-(4-(trifluoromethyl)phenyl carbamoyl)phenyl 2-acetamido-3-phenyl propanoate | 0.98–31.25 μmol/L | nih.gov |
| Staphylococcus aureus | 4-amino-N-[2 (diethylamino) ethyl] benzamide complex | Good Activity (Zone of Inhibition) | mdpi.com |
| Bacillus subtilis | 4-amino-N-[2 (diethylamino) ethyl] benzamide complex | Good Activity (Zone of Inhibition) | mdpi.com |
| Escherichia coli | N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | No inhibition | nih.gov |
Antifungal Properties
Investigations into benzamide derivatives have also revealed promising antifungal properties. nanobioletters.comsemanticscholar.org A study on novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety showed significant bioactivity against several fungal pathogens. semanticscholar.org
Specifically, compounds were tested against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. Several of the synthesized compounds exhibited excellent antifungal activity, with inhibition rates surpassing that of the commercial fungicide pyrimethanil. semanticscholar.org For instance, compound 4q from the study demonstrated inhibition rates of 92.0% against Phomopsis sp. and 98.5% against both B. dothidea and B. cinerea at a concentration of 50 μg/mL. semanticscholar.org This suggests that the N-phenylbenzamide scaffold is a promising starting point for the development of new antifungal agents.
| Fungal Species | Compound Derivative | Inhibition Rate (%) at 50µg/mL | Reference |
| Phomopsis sp. | 4q | 92.0% | semanticscholar.org |
| Botryosphaeria dothidea | 4q | 98.5% | semanticscholar.org |
| Botrytis cinerea | 4q | 98.5% | semanticscholar.org |
| Botrytis cinerea | 4o | 96.7% | semanticscholar.org |
| Botrytis cinerea | 4f | 91.7% | semanticscholar.org |
| Botrytis cinerea | Pyrimethanil (Control) | 82.8% | semanticscholar.org |
Antiplasmodial Activity
The global challenge of malaria has driven research into novel chemical scaffolds with activity against the Plasmodium parasite. Benzamide and related benzimidazole (B57391) structures have been explored for their antiplasmodial potential. nih.gov Research on 2-amidobenzimidazole derivatives showed that structural modifications significantly impact their activity against Plasmodium falciparum (Pf), the deadliest species of human malaria parasite. nih.gov One derivative, a picolinamide, demonstrated a 93.5% reduction in Pf growth, with an IC50 value of 0.98 µM. nih.gov While this research was not on the exact title compound, it highlights the potential of the broader amide-containing chemical space in antimalarial drug discovery.
Insecticidal Activity
The N-phenylbenzamide structure is a key fragment in pesticide chemistry, known to be part of molecules with insecticidal activity. semanticscholar.org Studies on novel N-phenylbenzamide derivatives have confirmed this potential. When tested against agricultural pests such as Spodoptera frugiperda (fall armyworm) and Mythimna separata (oriental armyworm), some compounds showed moderate to good insecticidal effects. semanticscholar.org
At a concentration of 500 µg/mL, compound 4h exhibited a 90.0% mortality rate against M. separata. semanticscholar.org Compounds 4o and 4q showed moderate activity against S. frugiperda, with mortality rates of 83.3% and 86.7%, respectively. semanticscholar.org Further research into related N, N′-substituted benzamide derivatives has also shown toxicity against nymphs of the white mango scale insect, Aulacaspis tubercularis. researchgate.net
| Pest Species | Compound Derivative | Mortality Rate (%) at 500 µg/mL | Reference |
| Mythimna separata | 4h | 90.0% | semanticscholar.org |
| Spodoptera frugiperda | 4q | 86.7% | semanticscholar.org |
| Spodoptera frugiperda | 4o | 83.3% | semanticscholar.org |
Anti-inflammatory Effects
Certain benzamide derivatives have been evaluated for their anti-inflammatory activity. nih.gov An in vitro study using a protease inhibition assay, which serves as a model for anti-inflammatory potential, was conducted on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. nih.gov The results indicated that these compounds were efficient at inhibiting trypsin activity. The IC50 values for the tested compounds ranged from 0.04–0.07 mg/mL, which was significantly lower than that of the positive control, acetylsalicylic acid (0.4051 mg/mL), demonstrating a superior inhibitory effect in this specific assay. nih.gov
Preclinical In Vivo Efficacy Studies (Non-Human Mammalian Models)
The therapeutic potential of compounds related to this compound has been explored in several non-human mammalian models for various diseases. In the context of neurodegenerative diseases, fenamate non-steroidal anti-inflammatory drugs (NSAIDs), which share some structural features with benzamides, have shown therapeutic effects in rodent models of Alzheimer's disease. manchester.ac.uk Furthermore, passive immunization with specific antibodies targeting N-truncated Aβ4-X has been shown to rescue pyramidal neuron loss and spatial reference memory deficits in a transgenic mouse model (Tg4–42). nih.gov
In preclinical rodent models of Parkinson's disease, positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), including the novel pyrazolo[4,3-b]pyridine derivative VU0418506, have demonstrated efficacy. nih.gov This compound displayed good bioavailability in rats and dogs, indicating suitable pharmacokinetic properties for in vivo studies. nih.gov
In the field of oncology, in vivo studies have also been conducted. A novel naphthalimide derivative, UNBS3157, demonstrated significant antitumor effects in murine models of leukemia (L1210) and mammary adenocarcinoma (MXT-HI), proving superior to the reference compound amonafide. researchgate.net These preclinical in vivo studies provide a foundation for the potential utility of this class of compounds in various therapeutic areas.
Evaluation in Animal Models of Cancer (e.g., Xenografts)
No publicly available scientific studies were identified that have evaluated the efficacy of this compound in animal models of cancer, including xenograft models. Therefore, no data on its potential anti-cancer activity in such systems can be provided.
Assessment of Anti-inflammatory Efficacy in Rodent Models
There is no available research in the public domain detailing the assessment of this compound for anti-inflammatory properties in rodent models. Consequently, its efficacy in preclinical models of inflammation remains uncharacterized.
Investigation of Antimicrobial Effects in Animal Models
A comprehensive review of scientific literature revealed no studies investigating the antimicrobial effects of this compound in any animal models. Information regarding its potential as an antimicrobial agent is therefore not available.
CETP Inhibition in Transgenic Mice Models
No specific studies were found that investigate the activity of this compound as a Cholesteryl Ester Transfer Protein (CETP) inhibitor in transgenic mice models. While other benzamide derivatives have been explored for this purpose, data for the specified compound is absent from the scientific literature.
Preclinical Pharmacokinetic and Pharmacodynamic Considerations
Specific preclinical pharmacokinetic and pharmacodynamic data for this compound is not available in the public scientific literature. The following subsections reflect this lack of information.
Metabolic Stability in In Vitro and In Vivo Preclinical Systems
No published studies were identified that report on the metabolic stability of this compound in either in vitro systems (such as liver microsomes or hepatocytes) or in in vivo preclinical models. As a result, data regarding its metabolic fate and stability are not available.
Influence of Lipophilicity on Membrane Permeation in Preclinical Models
There is no available research that has investigated the influence of the lipophilicity of this compound on its membrane permeation characteristics in preclinical models. Therefore, no data or tables can be presented on this topic.
Bioavailability Assessment in Non-Human Models
Data not available.
Tissue Distribution Patterns in Preclinical Species
Data not available.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Trifluoromethyl Group Position and Number on Biological Activity
The trifluoromethyl (CF3) group is a key feature in many biologically active benzamides due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. Its position on the phenyl rings of the N-phenylbenzamide scaffold has a profound impact on potency.
In studies on antischistosomal N-phenylbenzamide analogs, the placement of a CF3 group on either the aniline (B41778) or the benzoic acid portion of the molecule is a recurring strategy to enhance activity. For instance, analogs featuring a CF3 group have demonstrated significant potency against Schistosoma mansoni. The specific location—ortho, meta, or para—dictates the electronic and steric profile of the molecule, which in turn affects its binding affinity to target proteins. Research has shown that electron-withdrawing substituents, such as CF3, are generally favorable for potency, particularly when placed at the meta and para positions of either phenyl ring. nih.govnih.gov
For example, in a series of N-phenylbenzamide derivatives tested for antischistosomal activity, a compound with a 4-CF3 substitution on the benzoic acid ring and a 3-CF3 substitution on the aniline ring (an analog of the title compound) was found to be a potent agent. nih.gov This highlights that having trifluoromethyl groups on both rings can be a successful strategy. The CF3 group on the aniline ring of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, a related structure, was found to enhance conjugation and lead to a near-parallel arrangement of the aromatic rings, demonstrating the group's significant influence on molecular conformation. mdpi.com
Influence of Substituents on the Phenyl Rings of N-[4-amino-3-(trifluoromethyl)phenyl]benzamide
SAR studies consistently demonstrate that incorporating electron-withdrawing groups (EWGs) on the N-phenylbenzamide scaffold is a reliable strategy for boosting biological potency. nih.govresearchgate.net In addition to the trifluoromethyl group, other EWGs like the nitro (NO2) and cyano (CN) groups have been investigated.
Studies on antischistosomal compounds found that analogs possessing EWGs generally exhibit improved activity. nih.gov For example, compound 9 (4-cyano-N-[3-(trifluoromethyl)phenyl]benzamide) was identified as a fast-acting schistosomicidal agent with an EC50 of 80 nM. nih.gov Similarly, compound 11 (N-(3-cyano-4-fluorophenyl)-4-(trifluoromethyl)benzamide) also showed high potency. nih.gov The general observation is that EWGs at the meta and para positions on both the aniline and the benzoic acid portions of the molecule tend to improve potency. nih.gov In studies of thieno[2,3-b]pyridine (B153569) derivatives with a phenylacetamide moiety, compounds bearing a cyano (-CN) group were the only ones to decrease the expression of the target protein FOXM1. mdpi.com
| Compound | Substituent (Benzamide Ring) | Substituent (Aniline Ring) | EC50 (μM) vs. S. mansoni | Reference |
|---|---|---|---|---|
| Compound 9 | 4-CN | 3-CF3 | 0.08 | nih.gov |
| Compound 11 | 4-CF3 | 3-CN, 4-F | Not specified, but high potency | nih.gov |
| Analog 32 | 4-NO2 | 3-CF3 | 1.17 | nih.gov |
| Analog 34 | 4-CF3 | 3-NO2 | 1.64 | nih.gov |
In contrast to electron-withdrawing groups, the addition of electron-donating groups (EDGs) often has a different, and sometimes detrimental, effect on the pharmacological activity of N-phenylbenzamides, though they can be beneficial for other properties. In a study of N-phenylbenzamide derivatives for single-molecule rectification, functionalization with electron-donating methoxy (B1213986) (-OCH3) groups was shown to enhance conductance. rsc.org
From a structural standpoint, replacing an EWG like trifluoromethyl with an EDG like a methyl (-CH3) group significantly alters the molecule's properties. In a comparative crystal structure analysis of N′-(4-methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, the methyl group led to reduced conjugation and increased flexibility at the hydrazide bond, resulting in a 56° angle between the aromatic rings. mdpi.com This contrasts sharply with the nearly parallel arrangement induced by the CF3 group. Such conformational changes can dramatically affect how the molecule fits into a biological target's binding site.
The introduction of halogen atoms (F, Cl, Br, I) is a cornerstone of medicinal chemistry for modulating a compound's potency, selectivity, and pharmacokinetic profile. nih.gov In the N-phenylbenzamide series, halogenation of the phenyl rings has been shown to be a critical factor for biological activity.
In the development of inhibitors for Mycobacterium tuberculosis, the inclusion of a second fluorine atom on a phenylethyl group attached to a benzamide (B126) core resulted in a 3-fold improvement in potency compared to the monofluorinated version. acs.org Studies on antischistosomal benzamides also explored various halogen substitutions. nih.gov For instance, compound 11 , which features a fluorine atom on the aniline ring in addition to cyano and trifluoromethyl groups, was identified as a highly potent derivative. nih.gov The specific halogen and its position are crucial; a crystal structure analysis of 3-halogenated-N-[2-(trifluoromethyl)phenyl]benzamides showed that the dihedral angle between the two benzene (B151609) rings was significantly different for the 3-fluoro derivative (44-56°) compared to the 3-bromo (10°) and 3-iodo (12.5°) derivatives, indicating a strong conformational influence based on the halogen's size and electronics. nih.gov This demonstrates that halogenation directly impacts the molecule's three-dimensional shape, which is essential for selective target engagement.
Role of Modifications to the Amide Linkage and its Conformation
The amide bond (-CONH-) is a central feature of the N-phenylbenzamide scaffold, acting as a rigidifying element that properly orients the two phenyl rings. Its hydrogen bonding capabilities (N-H donor, C=O acceptor) are often crucial for target interaction. Modifications to this linkage typically have a significant impact on biological activity.
In SAR studies of benzamides as antimalarial agents, the amide linkage was found to be critical. Replacing the amide with a sulfonamide (-SO2NH-) was not tolerated and resulted in a loss of activity. researchgate.net Likewise, removing the carbonyl and replacing it with a methylene (B1212753) unit (-CH2NH-) also abolished potency, indicating the carbonyl oxygen is likely a key hydrogen bond acceptor in the biological target. researchgate.net
However, the orientation of the amide bond is not always a critical feature for activity. In the antischistosomal series, an amide-reversed analog (a retro-amide, -NHCO-) was synthesized and found to retain potent activity, suggesting that for some targets, either orientation can place the key interacting groups in the correct spatial positions. nih.gov The conformation of the amide linkage itself is also important. The aryl rings in N-[4-(trifluoromethyl)phenyl]benzamide are tilted approximately 60° with respect to each other in the crystalline state, a conformation that facilitates favorable hydrogen bonding and π-stacking interactions. nih.gov Any modification that disrupts this preferred conformation could negatively affect target binding.
Effects of Flexible Linkers and Conformational Dynamics on Target Engagement
While the core N-phenylbenzamide structure is relatively rigid, introducing flexible linkers can allow for optimal positioning of key functional groups within a binding pocket. This strategy has been used to develop potent kinase inhibitors. In one study, a 4-(aminomethyl)benzamide (B1271630) fragment was used as a flexible linker, which allowed the molecule to adopt a favorable geometry and bind effectively to the active site of its target kinase. nih.gov This demonstrates that increasing conformational freedom can be advantageous if it helps the molecule bypass steric hindrances and access key binding residues. nih.gov
The inherent conformational dynamics of the benzamide scaffold are largely defined by the rotation around the C-N and C-C single bonds adjacent to the amide plane. As noted previously, substituents have a major effect on these dynamics. The CF3 group tends to promote a more planar, conjugated system, while other groups may allow for more rotational freedom. mdpi.com The experimentally determined structures of N-phenylbenzamide analogs show that the tilt angles between the phenyl rings can vary significantly due to crystal packing forces, but the energy cost of these conformational changes is relatively small. nih.gov This inherent flexibility, balanced with the rigidity of the amide bond, allows the scaffold to adapt to different biological targets, explaining its prevalence in diverse classes of bioactive molecules.
Stereochemical Considerations in Benzamide Derivative Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity when interacting with drug molecules. biomedgrid.com While this compound itself is not a chiral molecule, the principles of stereochemistry are highly relevant to the broader class of benzamide derivatives, where the introduction of chiral centers can significantly influence efficacy and safety. researchgate.net
The differential activity of stereoisomers often arises from the specific interactions a molecule makes with its biological target. biomedgrid.com One enantiomer of a chiral drug may bind with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even responsible for undesirable side effects. biomedgrid.comresearchgate.net For instance, in a series of chiral selenides derived from benzamide, the antioxidant and anticancer activities were found to be dependent on the specific stereochemistry of the functional groups attached to the core structure. This highlights the critical role of the three-dimensional arrangement of atoms in determining the biological outcome.
Therefore, even when designing analogs of an achiral molecule like this compound, the potential for creating stereoisomers with modified activity profiles should be a key consideration. The synthesis of single enantiomers, rather than racemic mixtures, is often a crucial step in drug development to ensure a well-defined pharmacological profile and to minimize the potential for off-target effects. biomedgrid.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. benthamdirect.com These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern a molecule's therapeutic potential.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. By quantifying these properties, known as molecular descriptors, it is possible to build a predictive model. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of a molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes. The partition coefficient (logP) is a common descriptor in this category.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.
A typical QSAR study involves several key steps:
Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is selected. This dataset is then divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics. A robust model should be able to accurately predict the activity of compounds not used in its development.
For aminophenyl benzamide derivatives, which are structurally related to this compound, 3D-QSAR studies have been successfully applied to understand their activity as histone deacetylase (HDAC) inhibitors. benthamdirect.comnih.govresearchgate.net These studies have revealed that hydrophobic character is crucial for their inhibitory activity, and the inclusion of hydrophobic substituents can enhance potency. benthamdirect.comnih.govresearchgate.net Additionally, hydrogen bond donating groups were found to positively contribute to activity, while electron-withdrawing groups had a negative influence. benthamdirect.comnih.govresearchgate.net Such insights are instrumental in guiding the design of more potent analogs.
Below is a hypothetical interactive data table illustrating the kind of data that would be used in a QSAR study for a series of benzamide derivatives. The table includes molecular descriptors and their corresponding biological activity.
| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |
| Analog 1 | 280.25 | 3.5 | 2 | 2 | 1.2 |
| Analog 2 | 294.28 | 3.8 | 2 | 2 | 0.8 |
| Analog 3 | 314.72 | 4.1 | 2 | 3 | 0.5 |
| Analog 4 | 266.22 | 3.2 | 3 | 2 | 2.5 |
| Analog 5 | 328.75 | 4.3 | 2 | 3 | 0.3 |
The development of robust QSAR models provides a rational basis for the design of new benzamide derivatives with improved therapeutic profiles. By understanding the key structural features that drive biological activity, medicinal chemists can prioritize the synthesis of compounds that are more likely to succeed in later stages of drug development.
Crystallographic Analysis and Intermolecular Interactions
Crystal Structure Determination of N-[4-amino-3-(trifluoromethyl)phenyl]benzamide and Related Compounds
While a specific crystallographic study for this compound was not found in the search, a detailed analysis of the closely related compound, N-[4-(trifluoromethyl)phenyl]benzamide (TFMP), provides significant insight into the structural characteristics of this class of molecules. The crystal structure of TFMP was determined from single-crystal X-ray diffraction data at a temperature of 173 K. nih.gov
Similarly, studies on other related benzamides, such as N-(4-methoxyphenyl)benzamide and various halogen-substituted N-[2-(trifluoromethyl)phenyl]benzamides, reveal that they also form ordered crystalline structures, though their space groups and unit cell parameters differ based on the specific substituents. nih.govresearchgate.net For instance, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide crystallizes with two independent molecules in the asymmetric unit. researchgate.net The study of such related structures helps to build a broader understanding of how substituent changes, like the addition of an amino group, might influence the crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C14H10F3NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Temperature | 173 K |
| Molecules per Unit Cell (Z) | 2 |
Analysis of Molecular Conformation in the Solid State
In the solid state, the conformation of benzamide (B126) derivatives is largely defined by the relative orientations of the phenyl rings and the central amide plane. In the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide (TFMP), the molecule is not planar. It is characterized by three distinct planar regions: the benzoyl phenyl ring, the amide group, and the para-substituted trifluoromethylphenyl ring. nih.gov
A key conformational feature is the significant twist between the two aromatic rings. The dihedral angle between the benzoyl ring and the trifluoromethylphenyl ring is approximately 59.7°. nih.gov This observed conformation in the crystal differs from the minimum energy conformation calculated for an isolated molecule in the gas phase (predicted to be around 30°), suggesting that crystal packing forces play a crucial role in determining the final solid-state geometry. nih.gov This conformational change is believed to create a more favorable environment for intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal. nih.gov
The conformation of other N-arylbenzamides also shows significant variation depending on the substitution pattern. For example, in a series of 3-halo-N-[2-(trifluoromethyl)phenyl]benzamides, the dihedral angle between the two benzene (B151609) rings was found to be 10.40° for the 3-bromo derivative and 12.5° for the 3-iodo derivative, indicating a much more planar conformation compared to TFMP. researchgate.net This highlights the profound impact of substituent position on the molecular shape in the solid state.
Hydrogen Bonding Networks and Their Contribution to Molecular Packing
Hydrogen bonds are among the most influential interactions governing the crystal packing of N-aryl benzamides. In the structure of N-[4-(trifluoromethyl)phenyl]benzamide (TFMP), the primary hydrogen bonding motif is a classic N—H···O interaction. The amide hydrogen (N—H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. nih.gov
| Interaction Type | Description | Role in Packing |
|---|---|---|
| N—H···O | Classical hydrogen bond between amide N-H and carbonyl oxygen. | Forms primary chains of molecules. |
| C—H···O | Non-classical hydrogen bond between a phenyl C-H and carbonyl oxygen. | Provides additional stabilization to the crystal lattice. |
Investigation of Weak Intermolecular Interactions (e.g., C-H···F, C-F···F, C-H···π, C-F···π)
Beyond conventional hydrogen bonding, a variety of weaker intermolecular interactions are critical in defining the fine details of the crystal packing in fluorinated benzamides. The trifluoromethyl group, in particular, is a key participant in these interactions.
C—H···F Interactions : These interactions, though considered weak hydrogen bonds, are frequently observed in the crystal structures of organofluorine compounds. researchgate.net They involve a hydrogen atom from a C-H bond interacting with an electronegative fluorine atom. Studies on various trifluoromethyl-substituted benzamides have identified the presence of C(sp2)–H···F–C(sp3) and C(sp2)–H···F–C(aromatic) hydrogen bonds, which contribute to the stabilization of molecular motifs. researchgate.netrsc.org The electrostatic contribution to these interactions is significant. researchgate.net
π-Interactions (C-H···π and π···π) : The aromatic rings in this compound and its analogues are well-suited for π-based interactions. C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, are common stabilizing forces. rsc.org Furthermore, π···π stacking interactions, where the faces of two aromatic rings are arranged in a parallel or offset fashion, are crucial for efficient packing, with dispersion forces being the primary contributor to their stability. nih.govrsc.org In TFMP, π-stacking of the aryl rings is a key feature of the crystal structure. nih.gov
C-F···π Interactions : The interaction between a C-F bond and a π-system is another potential stabilizing force. researchgate.net The electron-rich π-cloud of an aromatic ring can interact favorably with the partially positive carbon atom of the C-F bond or the partially negative fluorine atom, depending on the geometry.
The collective action of these varied and numerous weak interactions creates a highly specific and stable three-dimensional structure. The interplay between stronger N—H···O bonds and the weaker C—H···F, π···π, and C—H···π interactions determines the final packing motif. researchgate.net
Polymorphism and Solid-State Characteristics Relevant to Formulation Research
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in formulation research. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, stability, and melting point. While specific polymorphic studies on this compound are not available, research on related benzamides demonstrates the prevalence of this phenomenon. mdpi.comresearchgate.net
For example, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to exhibit dimorphism, with two forms that have different space groups (triclinic P-1 and monoclinic Cc) and a different number of molecules in the asymmetric unit (Z' = 2 and Z' = 4, respectively). researchgate.net These forms, despite having similar lattice energies and densities, show differences in their crystal packing, primarily due to variations in weak C-H···F and F···F interactions. researchgate.net
The existence of multiple conformers within the asymmetric unit (Z' > 1) is a common feature in polymorphic systems of flexible molecules like benzamides. mdpi.comresearchgate.net Subtle changes in crystallization conditions can favor the nucleation and growth of different polymorphic forms. Understanding the conformational flexibility of the molecule and the hierarchy of intermolecular interactions is therefore essential for controlling crystallization outcomes and ensuring the consistent production of a desired solid form. The presence of the trifluoromethyl group can influence the energy landscape of possible crystal packings, potentially making disorder less likely in some cases. acs.org
Broader Academic Applications and Future Research Trajectories Non Pharmacological
Applications in Agrochemical Research
The N-phenylbenzamide scaffold is a well-established active fragment in pesticide chemistry, known to confer a range of biological activities including herbicidal, insecticidal, and antifungal properties. semanticscholar.org The inclusion of a trifluoromethyl (CF₃) group often enhances the efficacy and metabolic stability of agrochemicals. mdpi.commdpi.com Consequently, N-[4-amino-3-(trifluoromethyl)phenyl]benzamide is a compound of interest for developing next-generation crop protection agents.
Derivatives of N-phenylbenzamide and compounds containing the trifluoromethylphenyl moiety have demonstrated notable herbicidal effects. Studies on structurally related molecules indicate that this class of compounds can act as bleaching herbicides, which inhibit carotenoid synthesis in plants. bohrium.com For instance, a series of novel pyridazine (B1198779) derivatives incorporating a 3-trifluoromethylphenyl group showed potent herbicidal activities against various dicotyledonous plants, with some compounds exhibiting efficacy equal to or greater than the commercial herbicide diflufenican (B1670562). bohrium.comnih.gov
Research into other related structures, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, has shown that the presence of a trifluoromethyl group on an aryl ring can significantly enhance root growth inhibition in weeds like Brassica napus and Amaranthus retroflexus. mdpi.comnih.gov These findings suggest that this compound could serve as a valuable lead structure for new herbicides. Preclinical evaluation would involve assessing its impact on the root and shoot growth of key agricultural weeds.
| Compound Class | Target Weed Species | Observed Efficacy/Activity Metric | Reference |
|---|---|---|---|
| 3-N-Substituted amino-4-(3-trifluoromethylphenyl)pyridazine derivatives | Dicotyledonous Plants | Activity comparable to or higher than diflufenican at 75 g/ha | bohrium.comnih.gov |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus (BN) | >80% root growth inhibition at 250 µM for 28 compounds | nih.gov |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L (AL) | 100% growth inhibition for 10 compounds in post-emergence tests | nih.gov |
| 3-Trifluoromethyl-1,2,4-Triazole Derivatives | Brassica campestris L | Up to 88.5% inhibition at 100 mg/L | researchgate.net |
The N-phenylbenzamide framework is integral to many compounds with demonstrated insecticidal and antifungal activities. semanticscholar.org Research on novel N-phenylbenzamide derivatives that include a trifluoromethylpyrimidine moiety has shown moderate to good bioactivity. semanticscholar.org While these specific derivatives displayed lower insecticidal activity against Spodoptera frugiperda (fall armyworm) and Mythimna separata (oriental armyworm) compared to the commercial insecticide chlorantraniliprole, certain compounds achieved significant mortality rates. semanticscholar.org For example, one analogue demonstrated a 90.0% mortality rate against M. separata. semanticscholar.org
Furthermore, studies on other trifluoromethylphenyl amides (TFMPAs) have confirmed their toxicity against mosquito larvae and adults. N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide was found to be highly active against first-stage Aedes aegypti larvae. nih.gov These results underscore the potential of the trifluoromethylphenyl amide structure, central to this compound, for the development of new insecticides.
| Compound Class | Target Pest | Concentration | Observed Mortality Rate (%) | Reference |
|---|---|---|---|---|
| N-phenylbenzamide with trifluoromethylpyrimidine | Mythimna separata | 500 µg/mL | 90.0% | semanticscholar.org |
| N-phenylbenzamide with trifluoromethylpyrimidine | Spodoptera frugiperda | 500 µg/mL | 86.7% | semanticscholar.org |
| 2-phenylpyridine with N-phenylbenzamide | Mythimna separata | 500 mg/L | 100% | nih.gov |
| N, N′-substituted benzamide (B126) derivative (Compound 3b) | Aulacaspis tubercularis (nymphs) | LC₅₀ = 0.318 ppm | N/A | growingscience.com |
The environmental persistence of an agrochemical is a critical factor determining its safety and long-term impact. The fate of herbicides in soil is governed by processes such as microbial and chemical degradation, adsorption to soil particles, and water solubility. erams.comdriftlessprairies.org Benzamide-based herbicides can vary in persistence from short to long, influenced heavily by soil pH, organic matter content, and microbial activity. erams.com
A specific consideration for this compound is the trifluoromethyl group. The C-F bond is exceptionally strong, making the CF₃ group highly resistant to degradation. unep.org This stability can be advantageous for efficacy but raises concerns about persistence. Environmental degradation of pesticides containing a CF₃ group can lead to the formation of trifluoroacetic acid (TFA), a highly persistent terminal residue. unep.org Therefore, future research must rigorously evaluate the degradation pathways of this compound to determine its soil half-life and the potential for accumulation of persistent metabolites in soil and water systems. k-state.edu
Exploration in Materials Science
The distinct chemical functionalities of this compound make it a promising candidate for applications in materials science, particularly for modifying surfaces and synthesizing high-performance polymers.
The primary amino (-NH₂) group on the phenyl ring provides a reactive site for covalently bonding the molecule to various surfaces. This process, known as surface functionalization, can be used to alter the properties of a base material. For instance, the molecule could be grafted onto cellulose (B213188) nanomaterials, silica, or other substrates through reactions like amidation or reductive amination. uea.ac.uknih.gov
Once anchored, the trifluoromethylphenyl and benzamide portions of the molecule would be exposed, potentially imparting new properties to the surface. The presence of the CF₃ group is known to increase hydrophobicity (water repellency) and reduce surface energy. uea.ac.uk This could be leveraged to create water-resistant coatings, anti-fouling surfaces, or specialized materials for microelectronics and composites. The aromatic nature of the molecule could also enhance adhesion between different layers in a composite material.
Aromatic polyamides (aramids) and polyimides are classes of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. researchgate.net However, they are often difficult to process due to their poor solubility in common organic solvents. mdpi.com A well-established strategy to overcome this limitation is the incorporation of bulky, fluorine-containing groups, such as trifluoromethyl, into the polymer backbone. mdpi.commdpi.comrsc.org
The CF₃ group disrupts the close packing of polymer chains, which reduces intermolecular forces and improves solubility without significantly compromising thermal stability. researchgate.netmdpi.com this compound can be envisioned as a monomer or a modifying agent in the synthesis of such advanced polymers. Its diamine-like structure allows it to be incorporated into polyamide or polyimide chains via polycondensation reactions. The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), along with enhanced solubility and potentially improved optical transparency. mdpi.commdpi.com
| Polymer Type | Key Monomer/Feature | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |
|---|---|---|---|---|
| Aromatic Polyamide | Unsymmetrical diamine with CF₃ groups | > 300 °C | 437–465 °C (in N₂) | mdpi.com |
| Poly(amide-imide) | Trifluoromethylated trimellitic anhydride (B1165640) | Not Specified | 437–452 °C (in N₂) | mdpi.com |
| Fluorinated Polyimide | Diamine with four pendant trifluoromethylphenyl groups | 259–281 °C | 551–561 °C (in N₂) | rsc.org |
| Fluorinated Polyamide | 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene | 242–299 °C | 475–500 °C (in N₂) | researchgate.net |
Development of Novel Materials with Improved Hydrophobicity and Chemical Resistance
The incorporation of this compound as a monomer into polymer chains is a key strategy for developing high-performance materials with enhanced hydrophobicity and chemical resistance. The presence of the trifluoromethyl (-CF3) group is central to these improvements.
Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. alfa-chemistry.comdaikinchemicals.commembrane-solutions.com This inherent strength contributes to the exceptional thermal and chemical stability of polymers containing trifluoromethyl groups. alfa-chemistry.comresearchgate.net These fluoropolymers are resistant to a wide array of aggressive chemicals, including solvents, acids, and bases, because it is difficult for chemicals to break the stable C-F bonds. alfa-chemistry.comdaikinchemicals.commembrane-solutions.com
The introduction of -CF3 groups into polymers such as polyimides and polyamides significantly enhances their hydrophobicity. mdpi.comnih.gov This is because the low surface energy of fluorinated groups effectively repels water. researchgate.netresearchgate.net Studies on fluorinated polyimide films have demonstrated a direct correlation between fluorine content and hydrophobicity, as measured by water contact angles. For instance, copolymerized polyimide foams containing trifluoromethyl moieties exhibit exceptional water contact angles, reaching as high as 145.9°. nih.gov This increased hydrophobicity leads to lower water absorption, a critical property for materials used in microelectronics and aerospace where moisture can degrade performance and structural integrity. mdpi.comresearchgate.net Research has shown that introducing a trifluoromethyl structure can significantly reduce the water uptake of polyimide films. researchgate.net
The chemical resistance of materials derived from this compound is also noteworthy. Fluoropolymers are known for their chemical inertness, which allows them to maintain their structural integrity even when exposed to corrosive environments. alfa-chemistry.comdaikinchemicals.com This makes them suitable for applications such as chemical processing equipment, protective coatings, and membranes for separation processes. alfa-chemistry.comresearchgate.net
| Dielectric Constant | Lowered | The introduction of fluorine can reduce the dielectric constant, which is beneficial for microelectronics. researchgate.netresearchgate.net |
This compound as a Versatile Building Block in Complex Organic Synthesis
Beyond its use as a monomer in polymerization, this compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the amino group and the amide linkage—allows for a variety of chemical transformations.
The amino group on the phenyl ring is a key functional handle for constructing new molecular frameworks. For instance, aminoazoles and related amino-heterocycles are widely used in diversity-oriented synthesis to create a wide range of fused heterocyclic systems. frontiersin.org Similarly, the amino group of this compound can be diazotized and coupled or can participate in condensation reactions to form imines, which are precursors to various heterocyclic rings like oxazolidinones. guilan.ac.ir
The benzamide moiety itself can be a precursor for the synthesis of other functional groups or can direct reactions to specific positions on the aromatic rings. Benzamide-based structures have been used to synthesize novel 5-aminopyrazoles and their fused pyrazolopyrimidine and pyrazolotriazine derivatives, which have applications in various fields. nih.gov The general reactivity of aminobenzamides allows for their use in multicomponent reactions, providing efficient pathways to complex molecular architectures. frontiersin.orgresearchgate.net For example, the reaction of 2-aminobenzhydrazide, a related compound, with various reagents leads to the formation of thiadiazole, oxadiazole, and triazole rings. researchgate.net
The trifluoromethyl group, while generally stable, influences the reactivity of the molecule and imparts unique properties to the final products, such as increased metabolic stability and lipophilicity in biological contexts. researchgate.netnih.gov The use of fluorinated building blocks is a predominant strategy in modern organic synthesis, particularly in the agrochemical industry, to create novel active ingredients. ccspublishing.org.cn
Challenges and Future Perspectives in this compound Research
While the utility of this compound is clear, ongoing research aims to address several challenges and explore new frontiers.
The synthesis of this compound and its derivatives is an area of active research, with a focus on developing more sustainable and efficient methods. Traditional methods for amide bond formation often require harsh conditions or the use of stoichiometric activating agents. researchgate.net Modern approaches focus on "green" synthesis protocols, such as solvent-free reactions or the use of more environmentally benign reagents and catalysts. tandfonline.comresearchgate.netyoutube.com For example, direct amidation of carboxylic acids and transamidation reactions are being developed to reduce waste and improve efficiency. mdpi.com
Furthermore, the development of stereoselective methods is crucial when chirality is a factor in the target molecule. While the parent molecule is achiral, its derivatives can be chiral. Research into peptide-catalyzed reactions for the enantioselective synthesis of atropisomeric benzamides showcases the progress in controlling stereochemistry. nih.gov Copper-catalyzed reductive relay hydroaminocarbonylation is another emerging technique for the enantioselective synthesis of chiral amides. nih.gov Enzymatic cascades also present a promising avenue for the stereoselective assembly of amide bonds under mild, aqueous conditions. researchgate.net For the aniline (B41778) precursor part of the molecule, sustainable methods like photoinduced, transition-metal-free trifluoromethylarylation of alkenes using anilines are being explored. nih.gov
A thorough understanding of the reaction mechanisms and molecular interactions of this compound is essential for its rational application. Mechanistic studies on related compounds provide valuable insights. For example, in-depth studies on the trifluoromethylarylation of alkenes have highlighted the unique role of solvents like hexafluoroisopropanol (HFIP) in activating reagents and controlling selectivity. nih.gov
At the solid-state level, understanding how molecules pack in a crystal lattice is crucial for predicting material properties. Studies on closely related trifluoromethyl-substituted benzanilides have used X-ray crystallography and computational methods to analyze intermolecular interactions, such as N—H⋯O hydrogen bonding and π-stacking. These studies reveal how crystal packing can induce conformational changes compared to the isolated molecule. acs.org Such insights are vital for designing materials with specific crystalline structures and properties.
In a non-pharmacological context, the "biological targets" of this compound and its derivatives are often found in agrochemicals and biomaterials. The introduction of fluorine and, specifically, trifluoromethyl groups into organic molecules is a well-established strategy in the design of modern pesticides (herbicides, insecticides, and fungicides). researchgate.netnih.gov Fluorine can enhance the efficacy of a compound by improving its metabolic stability, transport properties, and binding affinity to target enzymes or receptors in pests and plants. ccspublishing.org.cnnih.gov The persistence of some fluorinated pesticides in the environment, however, is a growing concern that necessitates further research. acs.org
The unique properties of fluorinated compounds also make them suitable for the development of advanced biomaterials. researchgate.netnih.govpsu.edu For example, fluorinated peptides can self-assemble into well-defined nanostructures for applications like antibacterial coatings. psu.edu The low surface energy and chemical inertness of materials derived from fluorinated monomers are advantageous for creating biocompatible surfaces that resist biofouling. researchgate.net Future research will likely focus on designing derivatives of this compound for targeted applications in crop protection and biocompatible materials.
Advanced computational models are becoming indispensable tools for accelerating the design of new materials and molecules. Quantitative Structure-Property Relationship (QSPR) models are used to predict the properties of polymers based on the structure of their monomer units. researchgate.net For polymers derived from this compound, these models can predict properties like thermal stability, refractive index, and mechanical strength, thus reducing the need for extensive experimental synthesis and testing.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminobenzhydrazide |
| Pyrazolopyrimidine |
| Pyrazolotriazine |
| 5-aminopyrazole |
| Oxazolidinone |
| Thiadiazole |
| Oxadiazole |
Q & A
Q. How can researchers optimize the synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]benzamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Multi-step coupling : Use O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in dichloromethane (CH₂Cl₂) under ice-cold conditions to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in diethyl ether/pentane mixtures to isolate high-purity product .
- Scale-up considerations : Maintain stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) to prevent excess reagent accumulation, which can complicate purification .
Q. What are the critical hazard considerations when handling this compound during synthesis?
Methodological Answer:
- Mutagenicity : Ames testing of related anomeric amides indicates potential mutagenicity; use fume hoods and PPE (gloves, lab coats) .
- Decomposition : DSC analysis shows thermal decomposition above 120°C; avoid heating and store at –20°C under inert gas .
- Reactive intermediates : p-Trifluoromethyl benzoyl chloride is moisture-sensitive; use dry solvents and Schlenk techniques .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effects : The -CF₃ group polarizes the benzene ring, enhancing electrophilic substitution at the para-amino position. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces .
- Steric hindrance : The bulky -CF₃ group may slow coupling reactions (e.g., Suzuki-Miyaura). Optimize using Pd(OAc)₂/XPhos catalysts in toluene at 80°C .
- Experimental validation : Compare reaction rates with non-fluorinated analogs via LC-MS kinetic profiling .
Q. What methodologies are effective in resolving contradictory data regarding the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Binding assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with target enzymes (e.g., acetyl-CoA carboxylase) .
- Computational docking : Perform molecular dynamics simulations (Amber22) to identify key interactions (e.g., H-bonds with Lys123 and π-stacking with Phe256) .
- Mutagenesis studies : Generate enzyme mutants (e.g., K123A) to validate binding sites via IC₅₀ shifts .
Case Study :
Contradictory IC₅₀ values (5 nM vs. 20 nM) were resolved by:
Q. How can researchers characterize short H-bond interactions involving the trifluoromethyl group in crystallographic studies?
Methodological Answer:
- X-ray crystallography : Resolve structures at 173 K to reduce thermal motion artifacts. Use Mercury CSD 2.0 for void analysis and packing similarity calculations .
- PIXEL method : Quantify interaction energies (e.g., C–H···F contacts: –2.15 kcal/mol) and compare with traditional H-bonds (N–H···O: –6.0 to –8.0 kcal/mol) .
- Topological analysis : Apply QTAIM (Quantum Theory of Atoms in Molecules) to confirm bond critical points between F and adjacent H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
